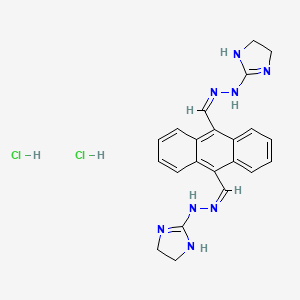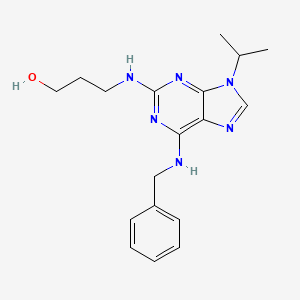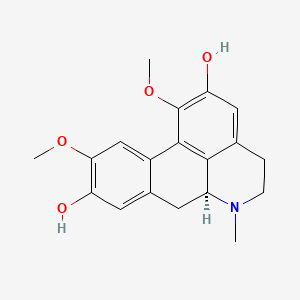
Bisantrene dihydrochloride
Overview
Description
Bisantrene hydrochloride is a synthetic anthracenyl bishydrazone compound with notable antineoplastic activity. It is primarily used in the treatment of various cancers, including leukemia, breast cancer, and ovarian cancer. Unlike other anthracycline chemotherapeutics, bisantrene hydrochloride exhibits relatively low cardiotoxicity, making it a safer alternative for patients .
Mechanism of Action
Target of Action
Bisantrene hydrochloride primarily targets DNA and the Fat Mass and Obesity (FTO) associated protein , which is an m6A RNA demethylase . It also has a weak inhibitory effect on ALKBH5 , another demethylase .
Mode of Action
Bisantrene hydrochloride intercalates with DNA, disrupting its configuration. This results in DNA single-strand breaks , DNA-protein crosslinking , and inhibition of DNA replication . As a potent inhibitor of the FTO enzyme, it also affects m6A RNA demethylation .
Biochemical Pathways
The primary biochemical pathway affected by bisantrene hydrochloride is DNA replication . By intercalating with DNA, it disrupts the replication process, leading to DNA single-strand breaks and DNA-protein crosslinking . It also affects the m6A RNA demethylation pathway by inhibiting the FTO enzyme .
Pharmacokinetics
Bisantrene hydrochloride’s plasma clearance follows a triexponential pattern with a harmonic mean terminal half-life (t1/2 γ) of 26 hours . The steady-state volume of distribution (Vd ss) is large, averaging 627 l/m2 . Plasma clearance averages 42.6±6.7 l/h/m2 . The cumulative urinary excretion of bisantrene is 3.6±1.6% at 48 hours .
Result of Action
Bisantrene hydrochloride has cytotoxic effects on both dividing and non-dividing cells in vitro, suggesting that it may be effective against low growth fraction tumors . It also produces inhibitory effects on the antibody response to sheep red cells . When given intraperitoneally, it activates peritoneal exudate cells, putative macrophages, which subsequently inhibit the growth of murine tumors .
Action Environment
The environment can influence the action, efficacy, and stability of bisantrene hydrochloride. For instance, phlebitis and thrombosis of peripheral veins often occur at the site of administration of bisantrene . In addition, platelets may play a role in tumor growth and metastasis, and the platelet inhibitory effect of bisantrene may be potentially important in chemotherapy .
Biochemical Analysis
Biochemical Properties
Bisantrene hydrochloride interacts with DNA, causing DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication . It has been found to be a potent inhibitor of RNA and DNA synthesis in murine systems . It also exhibits inhibitory effects on the Fat Mass and Obesity (FTO) associated protein, which is a m6A RNA demethylase .
Cellular Effects
Bisantrene hydrochloride has cytotoxic effects on both dividing and non-dividing cells in vitro . It suggests that Bisantrene hydrochloride may be effective against low growth fraction tumors . It also produces inhibitory effects on antibody response to sheep red cells .
Molecular Mechanism
Bisantrene hydrochloride intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication . It is also a potent and selective inhibitor of the FTO enzyme, which is an m6A mRNA demethylase .
Temporal Effects in Laboratory Settings
In laboratory settings, Bisantrene hydrochloride has shown a biphasic elimination with an initial half-life of 65 ± 15 min, a terminal half-life of 1142 ± 226 min, and a steady state volume of distribution . This suggests that Bisantrene hydrochloride distributes into a deep tissue compartment from which it’s slowly released .
Dosage Effects in Animal Models
High doses of Bisantrene hydrochloride (above 200 mg/m2/day) cause adverse side effects typical of anthracycline chemotherapeutics . These include hair loss, bone marrow suppression, vomiting, rash, and inflammation of the mouth . It is considered to have relatively low toxicity for a chemotherapy drug .
Metabolic Pathways
The precise metabolic pathways that Bisantrene hydrochloride is involved in are not fully established. It is known to inhibit RNA and DNA synthesis, suggesting it may interact with enzymes and cofactors involved in these processes .
Transport and Distribution
The extended elimination half-life, high degree of protein binding, and extremely large volume of distribution suggest that Bisantrene hydrochloride distributes into a deep tissue compartment from which it’s slowly released .
Subcellular Localization
The subcellular localization of Bisantrene hydrochloride is not fully established. Given its ability to intercalate with DNA, it is likely that it localizes to the nucleus where it can interact with DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bisantrene hydrochloride involves the reaction of anthracene-9,10-dicarboxaldehyde with hydrazine derivatives. The reaction typically occurs under controlled conditions to ensure the formation of the desired bishydrazone structure. The final product is then converted to its hydrochloride salt form for increased solubility and stability .
Industrial Production Methods
Industrial production of bisantrene hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The compound is then formulated for intravenous administration, which is the preferred method for delivering the drug in clinical settings .
Chemical Reactions Analysis
Types of Reactions
Bisantrene hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the bishydrazone structure.
Substitution: Substitution reactions can occur at the anthracene ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of bisantrene hydrochloride, which may exhibit different pharmacological properties .
Scientific Research Applications
Bisantrene hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA intercalation and topoisomerase II inhibition.
Biology: Investigated for its effects on cellular processes, including DNA replication and RNA synthesis.
Medicine: Primarily used in cancer research for its antineoplastic properties.
Industry: Utilized in the development of new cancer treatments and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: An anthracycline chemotherapeutic with similar DNA intercalation and topoisomerase II inhibition properties but higher cardiotoxicity.
Mitoxantrone: Another anthracene derivative with antineoplastic activity but different toxicity profiles.
Daunorubicin: Similar to doxorubicin but used for different types of cancer.
Uniqueness
Bisantrene hydrochloride is unique due to its lower cardiotoxicity compared to other anthracycline chemotherapeutics. This makes it a safer option for patients who require long-term chemotherapy. Additionally, its selective inhibition of the FTO protein adds a novel mechanism of action that is not observed in other similar compounds .
Properties
IUPAC Name |
N-[[10-[(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8.2ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINULKKPVJYRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bisantrene hydrochloride as an antitumor agent?
A1: Bisantrene hydrochloride exerts its antitumor activity by intercalating into DNA, disrupting the helical structure and ultimately interfering with DNA replication. [] This mechanism is similar to that of doxorubicin, another anthracycline drug. [] Studies have demonstrated that Bisantrene hydrochloride inhibits both DNA and RNA synthesis in L5178Y lymphoma cells in vitro. [] It also exhibits cytotoxicity against both rapidly proliferating and non-proliferating human colon carcinoma WiDR cells in vitro. []
Q2: Has Bisantrene hydrochloride demonstrated activity against any specific types of cancer in preclinical models?
A2: Preclinical studies in mice have shown that Bisantrene hydrochloride effectively increases lifespan and produces long-term survivors in models of leukemia (P388, L1210), plasma cell tumor (Lieberman), melanoma (B16), colon tumor (colon tumor 26), and osteogenic sarcoma (Ridgway). [] Notably, the compound displayed significant activity against these tumor models when administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) injections. []
Q3: Are there any known limitations to the efficacy of Bisantrene hydrochloride?
A3: Despite promising preclinical results, clinical trials evaluating Bisantrene hydrochloride have yielded limited success. A phase II trial investigating its efficacy against refractory malignant melanoma found no complete or partial responses in the 51 patients treated. [] Similarly, in a study involving 26 patients with gastric adenocarcinoma, only one individual experienced a clinically useful response. [] These findings suggest that factors such as tumor type and drug resistance may influence the efficacy of Bisantrene hydrochloride.
Q4: Is there evidence of cross-resistance between Bisantrene hydrochloride and other anticancer agents?
A4: Interestingly, an adriamycin-resistant subline of P388 leukemia demonstrated complete cross-resistance to Bisantrene hydrochloride. [] This observation suggests that shared resistance mechanisms may exist between these two anthracycline drugs, potentially limiting the clinical utility of Bisantrene hydrochloride in patients with tumors resistant to adriamycin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3aR,4R,7aS)-4-amino-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B1667347.png)




![2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1667356.png)








